molecular formula C20H23N3O3 B3942268 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide

4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B3942268
M. Wt: 353.4 g/mol
InChI Key: IMKPEFRPVDMFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide, also known as AZ1, is a synthetic compound that belongs to the class of azepane-based molecules. AZ1 has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies.
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has also been studied for its potential as a tool for studying the role of specific proteins in biological processes. For example, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has been used to study the role of the protein MDM2 in the regulation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can be used to investigate the downstream effects of this interaction and the potential for developing new therapies that target this pathway.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell growth and survival. One of the main targets of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide is the protein MDM2, which plays a critical role in regulating the activity of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. This results in the inhibition of cell growth and the induction of programmed cell death. In addition, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for certain proteins and pathways. This allows researchers to investigate the role of specific proteins in biological processes and develop new therapies that target these pathways. However, one limitation of using 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide. One area of interest is the development of new cancer therapies that target the MDM2-p53 pathway. This could involve the development of new compounds that are more effective or less toxic than 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide. Another area of interest is the investigation of the role of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide in other biological processes, such as inflammation and immune function. Finally, there is a need for further studies to investigate the potential toxicity of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide and its effects on normal cells and tissues.

properties

IUPAC Name

4-(azepan-1-yl)-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-6-9-17(10-7-15)21-20(24)16-8-11-18(19(14-16)23(25)26)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKPEFRPVDMFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-yl)-N-(4-methylphenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.